(Methylsulfanyl)methanimidamide sulfate
Description
(Methylsulfanyl)methanimidamide sulfate is a synthetic organosulfur compound with the molecular formula C₃H₉N₂S·H₂SO₄ (CAS No. 763905-22-2) . Structurally, it consists of a methanimidamide backbone (NH₂-C(=NH)-S-) modified by a methylsulfanyl (-S-CH₃) substituent and a sulfate counterion.
Properties
Molecular Formula |
C2H6N2O4S2-2 |
|---|---|
Molecular Weight |
186.22 g/mol |
IUPAC Name |
methyl carbamimidothioate;sulfate |
InChI |
InChI=1S/C2H6N2S.H2O4S/c1-5-2(3)4;1-5(2,3)4/h1H3,(H3,3,4);(H2,1,2,3,4)/p-2 |
InChI Key |
NNBBQNFHCVVQHZ-UHFFFAOYSA-L |
Canonical SMILES |
CSC(=N)N.[O-]S(=O)(=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between (methylsulfanyl)methanimidamide sulfate and related compounds:
Key Observations:
Functional Group Influence :
- The methylsulfanyl group in the target compound enhances nucleophilicity at the sulfur atom, facilitating reactions with electrophilic reagents (e.g., silyl sulfinylamines in sulfonimidamide synthesis) . In contrast, 1-azido-N'-(phenylsulfonyl)methanimidamide contains an azide group, enabling click chemistry applications, and a phenylsulfonyl group, which increases steric hindrance and oxidative stability .
- The sulfate counterion in the target compound improves solubility in polar solvents compared to neutral analogs like DMSP or DMS .
Synthetic Utility :
- Unlike natural sulfur compounds (e.g., DMSP, methanethiol), which participate in microbial sulfur cycles , This compound is exclusively synthetic. Its role as a precursor aligns with sulfonimidamides, which require modular sulfur-nitrogen frameworks for drug development .
Its derivatives (e.g., sulfonimidamides) are explored for antimicrobial and antiviral activities, but direct evidence for the sulfate salt’s bioactivity is lacking .
Research Findings and Gaps
- Stability : The sulfate salt likely offers improved stability over free-base methanimidamides, analogous to how sulfonic acid salts stabilize pharmaceuticals.
- Knowledge Gaps: Thermodynamic data (e.g., pKa, solubility) and toxicological profiles remain unaddressed in available literature.
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